molecular formula C14H10N4O3 B464725 5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B464725
M. Wt: 282.25g/mol
InChI Key: KEUJWVXTCBXANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a naphthalene moiety attached to a hydrazinylidene group, which is further connected to a pyrimidine-2,4,6-trione core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of naphthalen-2-yl hydrazine with pyrimidine-2,4,6-trione under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl-pyrimidine-2,4,6-trione derivatives, while reduction can produce hydrazine-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, the compound can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features, such as the presence of a naphthalene moiety and a hydrazinylidene group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25g/mol

IUPAC Name

6-hydroxy-5-(naphthalen-2-yldiazenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H10N4O3/c19-12-11(13(20)16-14(21)15-12)18-17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,15,16,19,20,21)

InChI Key

KEUJWVXTCBXANZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(NC(=O)NC3=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(NC(=O)NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.